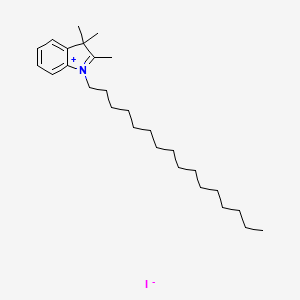
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is a chemical compound that belongs to the indolium family. It is characterized by its unique structure, which includes a hexadecyl chain and three methyl groups attached to the indolium core. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a hexadecyl halide, followed by quaternization with methyl iodide. The reaction conditions usually require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced under specific conditions to yield different indoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide involves its interaction with specific molecular targets. The hexadecyl chain allows for membrane integration, while the indolium core can interact with various biological molecules. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Uniqueness
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration or hydrophobic interactions, setting it apart from other indolium compounds.
Propiedades
Número CAS |
60168-14-1 |
|---|---|
Fórmula molecular |
C27H46IN |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
1-hexadecyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28;/h18-19,21-22H,5-17,20,23H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LPDMYXAWHCZBDI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


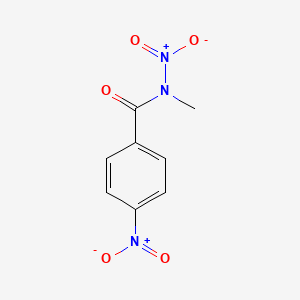
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

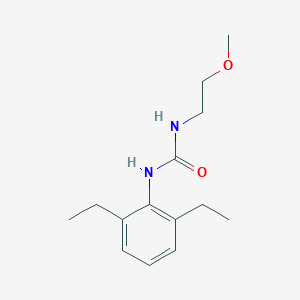


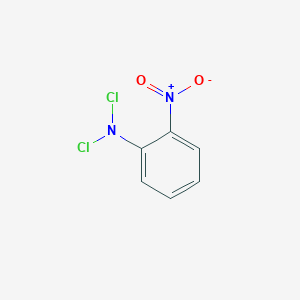
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
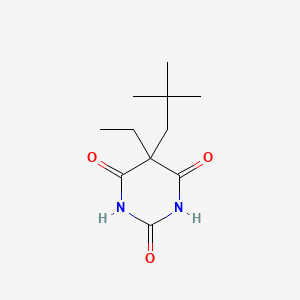
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)

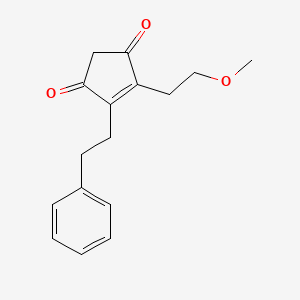
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
